molecular formula C14H24N4OS B2933159 2-(cyclopentylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide CAS No. 2034267-33-7

2-(cyclopentylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Cat. No. B2933159
CAS RN: 2034267-33-7
M. Wt: 296.43
InChI Key: UHTCXRAWWKLQIV-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a chemical compound that has shown potential in scientific research. This compound belongs to the class of thioacetamide derivatives and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antitumor Activity of Novel Derivatives

  • Heterocyclic Synthesis : Research by Albratty et al. (2017) explores the synthesis of various heterocyclic compounds including thiophene, pyrimidine, and coumarin derivatives starting from cyanoacetamide derivatives. These synthesized compounds were investigated for their antitumor activities, showcasing the potential of such derivatives in medicinal chemistry (Albratty, El-Sharkawy, & Alam, 2017).

Biological Activities of Structurally Similar Compounds

  • Antimicrobial and Antiviral Properties : Compounds similar in structure have been evaluated for their biological activities. For example, Ishikawa, Tsubouchi, & Yasumura (1994) described the synthesis of new optically active 2-oxaisocephems with significant in vivo potency, indicating the relevance of such structures in developing potent biological agents (Ishikawa, Tsubouchi, & Yasumura, 1994).

Chemical Reactions and Properties

  • Cascade Reactions for Heterocycle Formation : Schmeyers & Kaupp (2002) discussed the use of thioureido-acetamides in cascade reactions to synthesize various heterocycles, highlighting the versatility of acetamide derivatives in organic synthesis and their contribution to efficient, atom-economic processes (Schmeyers & Kaupp, 2002).

Insecticidal Assessment

  • Novel Heterocycles Against Pests : Fadda et al. (2017) developed new heterocycles incorporating a thiadiazole moiety to assess their insecticidal activity against Spodoptera littoralis, demonstrating the potential of such compounds in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4OS/c1-11(2)13(9-18-15-7-8-16-18)17-14(19)10-20-12-5-3-4-6-12/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTCXRAWWKLQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CSC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

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